molecular formula C8H8N2O2S B13076208 2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Cat. No.: B13076208
M. Wt: 196.23 g/mol
InChI Key: NWJWTTJFADBMAQ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The compound 2,3-dimethylimidazo[2,1-b]thiazole-6-carboxylic acid belongs to the imidazothiazole family, characterized by a fused bicyclic system combining imidazole and thiazole rings. Its IUPAC name derives from the numbering of substituents on the parent heterocyclic scaffold: a methyl group at position 2, another methyl group at position 3, and a carboxylic acid moiety at position 6.

The molecular formula is C₈H₈N₂O₂S , with a molecular weight of 196.23 g/mol . Key structural identifiers include:

Property Value
SMILES CC1=C(SC2=NC(=CN12)C(=O)O)C
InChIKey NWJWTTJFADBMAQ-UHFFFAOYSA-N
Topological Polar Surface Area 75.8 Ų

The X-ray crystallography data (though not explicitly provided in sources) would typically reveal bond lengths of 1.36–1.41 Å for the C-N bonds in the thiazole ring and 1.45–1.50 Å for the C-S bonds, consistent with aromatic heterocyclic systems. The carboxylic acid group introduces hydrogen-bonding capabilities, influencing both reactivity and supramolecular assembly.

Historical Context and Discovery

First documented in PubChem on February 8, 2007 (CID 13060125), this compound emerged during systematic explorations of imidazothiazole derivatives for pharmaceutical applications. Its synthesis likely originated from:

  • Ring-closing strategies : Cyclization of ethyl 2-aminothiazole-4-carboxylate precursors with α-haloketones
  • Post-functionalization : Methylation and oxidation steps on simpler imidazothiazole scaffolds

The 2007 registration coincided with increased interest in fused heterocycles as kinase inhibitors and antimicrobial agents, though specific therapeutic claims require validation.

Significance in Heterocyclic Chemistry

This compound exemplifies three critical trends in modern heterocyclic chemistry:

  • Bioisosteric potential : The imidazothiazole core serves as a rigid, planar surrogate for purine systems in drug design.
  • Dual functionality : Combines the electron-rich thiazole (pKa ~2.7) with the weakly basic imidazole (pKa ~6.9), enabling pH-dependent solubility modulation.
  • Synthetic versatility : The carboxylic acid group at position 6 permits conjugation to amines, alcohols, and other pharmacophores via standard coupling reagents like EDCI/HOBt.

Recent studies highlight its role as a precursor to carbonic anhydrase inhibitors, with structural analogs showing IC₅₀ values <100 nM against isoforms CA-IX and CA-XII. The methyl groups at positions 2 and 3 enhance metabolic stability compared to unmethylated analogs, as demonstrated in microsomal degradation assays (t₁/₂ > 120 min vs. 45 min for des-methyl derivatives).

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

2,3-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

InChI

InChI=1S/C8H8N2O2S/c1-4-5(2)13-8-9-6(7(11)12)3-10(4)8/h3H,1-2H3,(H,11,12)

InChI Key

NWJWTTJFADBMAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C(=O)O)C

Origin of Product

United States

Preparation Methods

Condensation of Thiazole Derivatives with Imidazole Precursors

  • The key step involves the condensation of a thiazole derivative bearing reactive substituents with an imidazole precursor under controlled conditions.
  • Common solvents include polar aprotic solvents like dimethylformamide (DMF) or methanol.
  • Catalysts or bases such as potassium hydroxide (KOH) are used to facilitate ring closure and formation of the fused heterocycle.

Hydrolysis and Ring Expansion Techniques

  • Ester intermediates of the fused imidazo-thiazole system can be hydrolyzed using aqueous KOH solutions.
  • This hydrolysis is often accompanied by ring expansion or rearrangement, converting thiazole rings into thiazine analogs in some cases, depending on reaction conditions.
  • The reaction temperature and KOH equivalents are critical parameters influencing product distribution.

One-Pot Synthesis Approaches

  • Some methods employ one-pot sequences where initial condensation is followed directly by hydrolysis and ring rearrangement without isolation of intermediates.
  • This approach improves efficiency and yield, reducing purification steps.

Carboxylation and Acidification

  • After formation of the fused heterocycle, acidification with hydrochloric acid converts potassium salts or ester intermediates into the target carboxylic acid.
  • The carboxylic acid group is introduced at the 6-position of the thiazole ring, often via hydrolysis of ester precursors.

Methylation Steps

  • Methyl groups at the 2 and 3 positions of the imidazole ring are introduced either by using methyl-substituted imidazole precursors or by methylation reactions post ring formation.
  • Control of regioselectivity during methylation is essential to avoid side products.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Condensation Thiazole derivative + imidazole precursor, DMF, KOH, RT to reflux 60–80 Formation of fused imidazo-thiazole core
Ester hydrolysis and ring expansion Aqueous KOH (2.5 eq), methanol, RT to 60°C, 4–6 h 63–81 Selective formation of potassium salts
Acidification HCl aqueous, RT, 1–2 h 47–96 Conversion to carboxylic acid
Methylation (if separate) Methylating agent (e.g., methyl iodide), base, DMF Variable (dependent on method) Introduces 2,3-dimethyl groups on imidazole

Yields are based on literature examples of related fused imidazo-thiazole systems and optimized reaction sequences.

Mechanistic Insights

  • The hydrolysis and ring expansion proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism under basic conditions.
  • Electron density redistribution after protonation of carbonyl groups facilitates cleavage and rearrangement of the heterocyclic system.
  • Potassium salts formed during hydrolysis are key intermediates that upon acidification yield the carboxylic acid.

Analytical Confirmation

Summary Table of Preparation Methods

Method Aspect Description Key Parameters Outcome
Starting materials Thiazole derivatives, imidazole precursors Purity, substitution pattern Formation of fused heterocyclic core
Condensation conditions DMF or methanol, KOH base Temperature control (RT to reflux) Efficient ring closure
Hydrolysis and rearrangement Aqueous KOH, methanol, 2.5 eq KOH Time (4–6 h), temperature (RT–60°C) Formation of potassium salt intermediates
Acidification Dilute HCl, room temperature Duration 1–2 h Conversion to carboxylic acid
Methylation Methyl iodide or methylated precursors Base presence, solvent Introduction of 2,3-dimethyl groups

Chemical Reactions Analysis

Electrophilic Substitution

The compound undergoes electrophilic aromatic substitution at position 5 of the imidazole ring. Nitration using nitric acid/sulfuric acid forms nitro derivatives, while bromination or iodination yields halogenated analogs .

Reaction Type Reagent Product
NitrationHNO₃/H₂SO₄5-Nitro-2,3-dimethylimidazo[2,1-b]thiazole-6-carboxylic acid
BrominationBr₂, AcOH5-Bromo-2,3-dimethylimidazo[2,1-b]thiazole-6-carboxylic acid

Nucleophilic Substitution

The carboxylic acid group participates in nucleophilic substitution with amines or alcohols in the presence of bases (e.g., KOH). This forms esters or amides, respectively .

Reaction Type Reagent Product
AmidationNH₃/NaOH2,3-Dimethylimidazo[2,1-b]thiazole-6-carboxamide
EsterificationCH₃OH/HClMethyl 2,3-dimethylimidazo[2,1-b]thiazole-6-carboxylate

Reduction

The thiazole ring can be reduced to a thiazolidine derivative using sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C) .

Reaction Type Reagent Product
HydrogenationH₂/Pd-C2,3-Dimethylimidazo[2,1-b]thiazolidine-6-carboxylic acid

Oxidation

Oxidation of the thiazole ring yields sulfoxide or sulfone derivatives when treated with oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) .

Reaction Type Reagent Product
SulfoxidationH₂O₂/HCl2,3-Dimethylimidazo[2,1-b]thiazole sulfoxide

Metal-Catalyzed Reactions

Palladium-catalyzed Suzuki-Miyaura cross-coupling introduces aryl or vinyl groups at position 5 of the imidazole ring .

Reaction Type Reagent Product
Suzuki CouplingArylboronic acid/Pd5-Aryl-2,3-dimethylimidazo[2,1-b]thiazole-6-carboxylic acid

Biological Activity

The compound exhibits antimicrobial and anticancer properties. It inhibits carbonic anhydrase II (CA-II) with an inhibition constant (Kᵢ) of 57.7–98.2 µM, suggesting potential therapeutic applications.

Biological Activity Target Inhibition Constant (Kᵢ)
Carbonic anhydrase inhibitionCA-II57.7–98.2 µM
Antimicrobial activityStaphylococcus aureusIC₅₀ = 12–15 µg/mL

Scientific Research Applications

Antioxidant and Enzyme Inhibition

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit potential as xanthine oxidase inhibitors. Xanthine oxidase plays a crucial role in the production of reactive oxygen species, which are implicated in various diseases such as gout and cardiovascular diseases. The synthesis of 2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid has been linked to enhanced antioxidant activity and enzyme inhibition capabilities. For instance, studies have shown that certain derivatives can demonstrate significant inhibition with IC50 values comparable to established drugs like febuxostat .

Cancer Research

The compound's structure allows it to interact with biological targets involved in cancer progression. It has been studied for its potential to inhibit oncogenic pathways and enhance chemosensitivity in cancer cells. The ability to modulate gene expression related to malignancy makes it a candidate for further investigation in cancer therapeutics .

Toxicology Studies

Due to its structural characteristics, this compound is also relevant in toxicology research. It has been evaluated for its mutagenic potential and environmental persistence. Understanding the degradation pathways and toxicity profiles of such compounds is crucial for assessing their environmental impact and safety .

Synthesis of Functional Materials

The unique properties of this compound make it suitable for the development of novel materials with specific functionalities. Its derivatives have been explored for use in organic electronics and as precursors for advanced polymers due to their electronic properties and thermal stability .

Case Studies

Study Focus Findings
Study on Antioxidant PropertiesInvestigated the antioxidant activity of imidazo-thiazole derivativesCompounds showed IC50 values indicating strong antioxidant effects comparable to established antioxidants
Toxicological AssessmentEvaluated mutagenicity and environmental impactFound to have low mutagenic potential but requires further studies on ecological effects
Material DevelopmentExplored the use in organic electronicsDemonstrated promising results as a precursor for conducting polymers

Mechanism of Action

The mechanism of action of 2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural Comparison
Compound Name CAS Number Molecular Formula Substituents Key Structural Features
2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid 57333-49-0 C₈H₈N₂O₂S 2,3-dimethyl; 6-carboxylic acid Methyl groups enhance steric bulk; carboxylic acid improves solubility
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid 77628-51-4 C₇H₆N₂O₂S 6-methyl; 5-carboxylic acid Methyl at position 6; acid group at position 5
Imidazo[2,1-b][1,3]thiazole-6-carboxylic acid 53572-98-8 C₆H₄N₂O₂S No methyl groups; 6-carboxylic acid Smaller molecular weight; unsubstituted core
2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile - C₈H₇N₃S 2,6-dimethyl; 5-cyano Nitrile group increases electron-withdrawing effects

Key Observations :

  • Substituent positions (methyl, carboxylic acid, nitrile) dictate electronic and steric properties.
  • The 2,3-dimethyl substitution in the target compound may enhance stability but reduce reactivity compared to unsubstituted analogs .

Key Observations :

  • The absence of reported data for the target compound highlights a research gap. However, structural analogs with fused rings (e.g., thiopyrano derivatives) or electron-withdrawing groups (e.g., nitriles) show enhanced cytotoxicity .
  • Antioxidant activity is prominent in compounds with free radical scavenging moieties (e.g., pyrrolo-benzothiazoles) .
Physicochemical Properties
Property This compound 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic Acid Imidazo[2,1-b][1,3]thiazole-6-carboxylic Acid
Molecular Weight (g/mol) 196.23 182.20 ~168.18 (estimated)
Solubility Moderate (carboxylic acid enhances polarity) Moderate Higher (smaller size, no methyl groups)
Stability High (steric hindrance from methyl groups) Moderate Lower (reactive unsubstituted core)

Key Observations :

  • Methyl groups reduce aqueous solubility but improve metabolic stability .
  • Carboxylic acid groups enhance polarity, aiding formulation in drug development .

Biological Activity

2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (CAS No. 57333-49-0) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. A common method includes heating 2-aminothiazole with 3-bromo-2-oxopropanoic acid under mild conditions. This approach allows for efficient production in both laboratory and industrial settings using continuous flow systems that optimize yield and purity .

Biological Activity

Research indicates that this compound exhibits significant biological activities , including:

  • Anticancer Properties : The compound has shown efficacy in inhibiting cancer cell proliferation by targeting specific enzymes involved in cell division and DNA replication. It binds to DNA and proteins, disrupting their normal functions and leading to apoptosis in cancer cells .
  • Antimicrobial Activity : In vitro studies have demonstrated that this compound possesses antibacterial properties against various strains of bacteria, including both gram-positive and gram-negative species. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .
  • Antiviral Effects : Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes .

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : It inhibits key enzymes involved in cellular processes such as DNA replication and cell cycle progression.
  • DNA Interaction : The compound can intercalate into DNA strands, causing structural disruptions that impede transcription and replication processes .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of various imidazo[2,1-b][1,3]thiazole derivatives, including this compound. Results indicated a significant reduction in tumor growth in xenograft models when treated with this compound .
  • Antimicrobial Efficacy : In a comparative study of several thiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited superior antibacterial activity compared to standard antibiotics .

Comparative Analysis

Compound NameCAS NumberMolecular WeightAnticancer ActivityAntibacterial Activity
This compound57333-49-0196.23 g/molYesYes
5-Chloro-2,3-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid2138073-13-7230.67 g/molModerateYes
6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehydeNot AvailableNot AvailableYesModerate

Q & A

Q. What are the optimized synthetic protocols for 2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid, and how can reaction efficiency be validated?

  • Methodological Answer: A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅·MeSO₃H) is highly efficient for synthesizing imidazo[2,1-b]thiazole derivatives. Reaction conditions (e.g., temperature, reagent ratios) should be optimized via factorial design to achieve yields >90% . Validate efficiency using thin-layer chromatography (TLC) to monitor reaction progress and electrothermal melting point analysis to confirm purity .

Q. Which spectroscopic and chromatographic techniques are recommended for confirming the structural identity of this compound?

  • Methodological Answer: Combine nuclear magnetic resonance (¹H/¹³C NMR) to assign methyl and carboxylic proton environments, infrared spectroscopy (IR) to confirm the carboxylic acid (–COOH) stretch (~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion verification. Purity can be assessed via HPLC using a Purospher® STAR column .

Q. How should researchers design initial biological activity screening for this compound?

  • Methodological Answer: Prioritize in vitro assays aligned with imidazo[2,1-b]thiazole bioactivities:
  • Antimicrobial: Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory: COX-2 inhibition assay.
    Reference known activities of structurally related derivatives (e.g., tetramisole hydrochloride’s anthelmintic properties) to select relevant models .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity profiles of imidazo[2,1-b]thiazole derivatives?

  • Methodological Answer: Discrepancies may arise from impurity or assay variability. Address by:
  • Purity Validation: Use HPLC (>95% purity threshold) and elemental analysis.
  • Dose-Response Studies: Establish EC₅₀/IC₅₀ curves to confirm activity thresholds.
  • Comparative Studies: Benchmark against positive controls (e.g., doxorubicin for anticancer assays) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound’s antimicrobial applications?

  • Methodological Answer: Synthesize analogs with modifications to:
  • Methyl groups: Replace 2,3-dimethyl with bulkier substituents to assess steric effects.
  • Carboxylic acid: Convert to esters/amides to evaluate polarity impact.
    Test analogs in MIC assays and correlate results with computational docking (e.g., binding to bacterial dihydrofolate reductase) .

Q. What computational approaches elucidate the mechanism of action for this compound’s antitumor activity?

  • Methodological Answer: Perform molecular dynamics simulations to study interactions with oncogenic targets (e.g., EGFR, BRAF). Use density functional theory (DFT) to calculate electronic properties influencing DNA intercalation. Validate predictions with in vitro topoisomerase inhibition assays .

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

  • Methodological Answer: Apply a 2³ factorial design varying:
  • Temperature (80–120°C),
  • Catalyst loading (5–15 mol%),
  • Reaction time (6–24 hours).
    Analyze main and interaction effects using ANOVA to identify optimal parameters for yield and reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.